molecular formula C9H12O3 B164403 Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate CAS No. 134176-18-4

Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate

Cat. No. B164403
CAS RN: 134176-18-4
M. Wt: 168.19 g/mol
InChI Key: WTXWGJHLNCVWJH-UHFFFAOYSA-N
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Description

Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound with the molecular formula C9H12O3 . It has a molecular weight of 168.19 . This compound is solid in physical form .


Molecular Structure Analysis

The molecule contains a total of 25 bonds, including 13 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 ester (aliphatic), and 1 ketone (aliphatic) .


Physical And Chemical Properties Analysis

This compound has a boiling point of 250°C at 760 mmHg . It is stored in a sealed, dry environment at room temperature .

Scientific Research Applications

Proteomics Research

As a biochemical for proteomics research, Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate can be used to study protein interactions and functions. It can serve as a building block for the synthesis of probes or markers that help in the identification and quantification of proteins in complex biological samples .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-2-12-9(11)8-5-3-4-6(10)7(5)8/h5,7-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXWGJHLNCVWJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1C(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340510
Record name Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate

CAS RN

134176-18-4
Record name Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of carboethoxymethyl dimethylsulfonium bromide (45.5 g) in toluene (350 mL) was treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (30.2 g). The resulting mixture was stirred at room temperature. After one hour, the reaction mixture was treated with 2-cyclopenten-1-one (19.57 g). After an additional 18 hours, the reaction mixture was added to a 1N hydrochloric acid/sodium chloride solution. The resulting mixture was extracted with diethyl ether. The combined ether extracts were dried over magnesium sulfate, filtered, and concentrated in vacuo. The residue was purified using silica-gel chromatography, eluting with a linear gradient of 10% ethyl acetate/hexanes to 50% ethyl acetate/hexanes, to give 22.81 g of the title compound. Melting point: 36°-38° C.
Quantity
45.5 g
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reactant
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350 mL
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30.2 g
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19.57 g
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reactant
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hydrochloric acid sodium chloride
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate
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Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 3
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Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 4
Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 5
Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 6
Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate

Q & A

Q1: What are the key factors influencing the stereoselectivity of the cyclopropanation reaction leading to Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate?

A1: The research highlights that both diastereoselectivity and enantioselectivity of the cyclopropanation reaction are significantly influenced by the reaction conditions. [] Catalytic conditions using a chiral sulfide, Cu(acac)2, and ethyl diazoacetate at 60°C tend to favor enantioselectivity over diastereoselectivity. [] Conversely, stoichiometric conditions using a sulfonium salt and base at room temperature prioritize diastereoselectivity. [] Interestingly, high dilution during stoichiometric reactions reduces diastereoselectivity, suggesting a base-mediated betaine equilibration mechanism. [] The study identifies the use of preformed ylide, absence of base, hindered ester, and low concentration as crucial factors for achieving high enantioselectivity. []

Q2: How does the choice of ester group on the sulfonium ylide impact the diastereoselectivity of the cyclopropanation reaction?

A2: The study reveals that utilizing a hindered ester group on the sulfonium ylide can decrease the rate of ylide-mediated betaine equilibration. [] This, in turn, leads to improved diastereoselectivity in the formation of Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate, particularly when combined with other optimized reaction conditions such as preformed ylide, absence of base, and low concentration. []

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